Cas no 1268147-64-3 (4-(5-fluoro-2-methoxyphenyl)butan-2-one)

4-(5-Fluoro-2-methoxyphenyl)butan-2-one is a fluorinated aromatic ketone with a butanone backbone, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its structure combines a methoxy-substituted phenyl ring with a fluorine atom at the 5-position, enhancing electronic and steric properties for selective reactivity. The ketone functionality provides a reactive site for further derivatization, such as reductions or nucleophilic additions, while the fluorinated aromatic moiety can influence binding affinity in bioactive molecules. This compound is particularly valuable in medicinal chemistry for designing fluorinated analogs with improved metabolic stability and target selectivity. Its well-defined structure ensures consistent performance in research and industrial applications.
4-(5-fluoro-2-methoxyphenyl)butan-2-one structure
1268147-64-3 structure
Product Name:4-(5-fluoro-2-methoxyphenyl)butan-2-one
CAS No:1268147-64-3
MF:C11H13FO2
MW:196.218127012253
CID:5841309
PubChem ID:79001700
Update Time:2025-06-07

4-(5-fluoro-2-methoxyphenyl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(5-fluoro-2-methoxyphenyl)butan-2-one
    • AKOS017514491
    • 1268147-64-3
    • EN300-1831003
    • Inchi: 1S/C11H13FO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-7H,3-4H2,1-2H3
    • InChI Key: VYHCYPRVYZVMBD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)CCC(C)=O)OC

Computed Properties

  • Exact Mass: 196.08995782g/mol
  • Monoisotopic Mass: 196.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 4-(5-fluoro-2-methoxyphenyl)butan-2-one

Introduction to 4-(5-Fluoro-2-methoxyphenyl)butan-2-one (CAS No. 1268147-64-3)

4-(5-Fluoro-2-methoxyphenyl)butan-2-one, with the CAS number 1268147-64-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted phenyl ring and a methoxy group, along with a ketone functional group. These characteristics contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The molecular formula of 4-(5-fluoro-2-methoxyphenyl)butan-2-one is C11H13FO2, and its molecular weight is approximately 198.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the substitution of a fluoro group on a phenyl ring and the formation of a ketone group through an appropriate carbonyl synthesis pathway. The detailed synthetic route often involves the use of advanced organic chemistry techniques, such as transition metal-catalyzed reactions and selective functional group transformations.

In recent years, 4-(5-fluoro-2-methoxyphenyl)butan-2-one has been the subject of extensive research due to its potential as a lead compound for drug discovery. One of the key areas of interest is its interaction with specific enzymes and receptors involved in various disease states. For instance, studies have shown that this compound can modulate the activity of certain kinases, which are crucial enzymes in signal transduction pathways. This modulation can have significant implications for the treatment of diseases such as cancer, where aberrant kinase activity is often observed.

Beyond its potential as a kinase inhibitor, 4-(5-fluoro-2-methoxyphenyl)butan-2-one has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that plays a central role in many chronic diseases, including arthritis and neurodegenerative disorders. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for developing anti-inflammatory drugs.

The pharmacokinetic properties of 4-(5-fluoro-2-methoxyphenyl)butan-2-one have also been studied to understand its behavior in biological systems. These studies have revealed that the compound exhibits good oral bioavailability and favorable metabolic stability, which are essential attributes for a drug candidate. Additionally, preclinical studies have demonstrated that it has low toxicity and does not cause significant adverse effects at therapeutic doses.

In the context of clinical trials, 4-(5-fluoro-2-methoxyphenyl)butan-2-one has shown promising results in early-phase studies. Phase I trials have confirmed its safety profile and provided valuable data on dosing regimens and pharmacokinetic parameters. Phase II trials are currently underway to evaluate its efficacy in specific disease indications, such as cancer and inflammatory disorders. These trials are expected to provide further insights into the therapeutic potential of this compound.

The structural versatility of 4-(5-fluoro-2-methoxyphenyl)butan-2-one also makes it an attractive scaffold for medicinal chemistry optimization. Researchers are actively exploring structural modifications to enhance its potency, selectivity, and pharmacological properties. For example, substituting different functional groups on the phenyl ring or modifying the alkyl chain can lead to derivatives with improved biological activity and reduced side effects.

In conclusion, 4-(5-fluoro-2-methoxyphenyl)butan-2-one (CAS No. 1268147-64-3) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future applications in medicine.

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